3,5-Diisopropylbenzaldehyde
Overview
Description
3,5-Diisopropylbenzaldehyde is a chemical compound with the molecular formula C13H18O . It is used as a laboratory chemical and in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of 3,5-Diisopropylbenzaldehyde consists of a benzene ring with an aldehyde group (-CHO) and two isopropyl groups (-(CH3)2CH) attached to it . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
As a benzaldehyde derivative, 3,5-Diisopropylbenzaldehyde can undergo a variety of chemical reactions. For example, the aldehyde group can be reduced to an alcohol, or it can react with a primary amine to form an imine. The aromatic ring can also participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Chemisorption and Physisorption Abilities
A study by Havelková et al. (2019) examined the chain-growth homopolymerization of 3,5-diethynylbenzaldehyde, yielding a polymer with high content of carbaldehyde groups. This material demonstrated selective and reversible chemisorption of alcohols and primary amines through binding these solutes in forms like acetal and Schiff base segments. It also effectively adsorbed substances like ibuprofen and CO2 gas, and catalyzed aldol condensation reactions (Havelková et al., 2019).
Molecular Structure and Spectroscopy Studies
Mary and James (2020) explored the molecular structure, spectroscopic properties (FT-IR, FT-Raman, UV-Visible, NMR), and molecular docking of 3,5-di-tert-butyl-2-hydroxybenzaldehyde. Their study involved quantum chemical computations and demonstrated the molecule's antiviral activity against influenza types A, B, C, and D, showing its potential in therapeutic applications (Mary & James, 2020).
Synthesis and Characterization Studies
Luderer, Reinke, and Oehme (1996) detailed the synthesis and conversion of various derivatives related to triisopropylbenzaldehyde, elucidating the chemical pathways and characterizing the resulting compounds. Their research provided insights into the chemical behavior and potential applications of these compounds in various fields (Luderer et al., 1996).
Catalysis and Reaction Mechanisms
Dell’Acqua et al. (2014) reported on the synthesis of 3-substituted-1-alkoxyisochromenes from 2-alkynylbenzaldehydes, catalyzed by a silver(I) complex. This study highlighted the regioselectivity and efficiency of the reaction, contributing to the understanding of catalytic processes involving benzaldehyde derivatives (Dell’Acqua et al., 2014).
Metal Complex Synthesis and Biological Properties
Sumrra et al. (2018) synthesized a Schiff base compound from 2-hydroxybenzaldehyde and 3,5-diamino-1,2,4-triazole, and then coordinated it with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II). This research provided insights into the antioxidant, enzyme inhibition, and antimicrobial properties of these metal complexes, demonstrating the potential of benzaldehyde derivatives in medicinal chemistry (Sumrra et al., 2018).
Synthesis and Electrochemical Studies
Asao, Iso, and S. Yudha S. (2006) developed an environmentally friendly synthetic method for 1,2-dihydroisoquinoline frameworks using ortho-alkynylbenzaldehydes. Their work highlighted the potential of benzaldehyde derivatives in green chemistry and sustainable synthesis approaches (Asao et al., 2006).
properties
IUPAC Name |
3,5-di(propan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)12-5-11(8-14)6-13(7-12)10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMQVUTUFMMHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613264 | |
Record name | 3,5-Di(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112538-48-4 | |
Record name | 3,5-Di(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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